1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one
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Overview
Description
1-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in refluxing methylisobutylketone (MIBK) to yield the desired benzoxazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds share a similar core structure but differ in their substituents and biological activities.
1,4-Benzoxazepines: Another class of benzoxazine derivatives with distinct pharmacological properties.
Uniqueness: 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one stands out due to its specific structural features, which confer unique biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-7-13(16)15-10-14(2,3)17-12-9-6-5-8-11(12)15/h5-6,8-9H,4,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZROSJIYOURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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